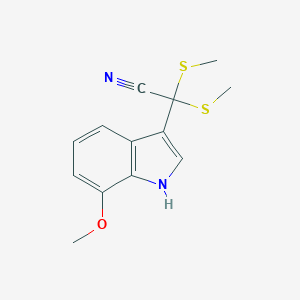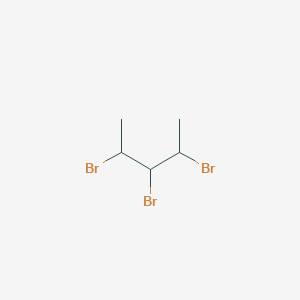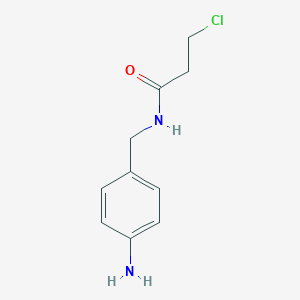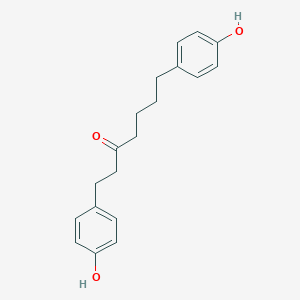
1,7-Bis(4-hydroxyphenyl)-3-heptanone
Overview
Description
“1,7-Bis(4-hydroxyphenyl)-3-heptanone” is a diarylheptanoid . It has a molecular formula of C19H20O3 . The compound is also known by other names such as “(E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one” and "1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the stereoselective synthesis of diarylheptanoids was achieved from readily available 4‐hydroxybenzaldehyde . Another study reported the synthesis of 5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-hept-4,6-dien-3-one .Molecular Structure Analysis
The molecular structure of “1,7-Bis(4-hydroxyphenyl)-3-heptanone” involves the binding of the compound to the N-terminal domain of the N protein (N-NTD) as validated by drug affinity responsive target stability assays .Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 7 .Scientific Research Applications
Antiviral Research Inhibiting SARS-CoV-2
A study has identified 1,7-Bis(4-hydroxyphenyl)-3-heptanone as a potent phytochemical against the receptor-binding domain (RBD) of SARS-CoV-2, the virus responsible for COVID-19. The compound exhibited excellent interaction with amino acid residues that facilitate viral entry into the host, suggesting its potential as an anti-COVID agent .
Drug Development Interaction with Viral Proteins
Further research validated the binding of 1,7-Bis(4-hydroxyphenyl)-3-heptanone to the N-terminal domain of the nucleocapsid protein (N-NTD) of SARS-CoV-2. This interaction was confirmed using drug affinity responsive target stability assays, indicating the compound’s relevance in drug development for treating viral infections .
Cancer Research Cytotoxicity and Anticancer Mechanisms
Another study investigated the cytotoxicity and anticancer mechanisms of a synthetic analog of curcumin, related to 1,7-Bis(4-hydroxyphenyl)-3-heptanone , against human oral squamous cell carcinoma cells exhibiting multidrug resistance. The findings suggest potential applications in cancer therapy .
Mechanism of Action
Target of Action
1,7-Bis(4-hydroxyphenyl)-3-heptanone, also known as N-17, primarily targets the nucleocapsid (N) protein of the SARS-CoV-2 virus . The N protein plays a crucial role in the life cycle of SARS-CoV-2 .
Mode of Action
N-17 exhibits outstanding inhibitory activity against the N protein . It binds to the N-terminal domain of the N protein (N-NTD), as validated by drug affinity responsive target stability assays . The affinity of N-17 to the N-NTD has been predicted using molecular docking and molecular dynamics simulation .
Biochemical Pathways
It is known that the n protein plays a significant role in the replication cycle of sars-cov-2, and inhibiting this protein can disrupt the virus’s ability to replicate .
Pharmacokinetics
A similar compound, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, has been reported to exhibit better anti-tumor activity, higher bioavailability, and superior stability than curcumin .
Result of Action
N-17 has demonstrated excellent antiviral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively . This suggests that N-17 could potentially be a promising therapeutic agent for COVID-19 .
properties
IUPAC Name |
1,7-bis(4-hydroxyphenyl)heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,21-22H,1-4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHYUSAHBDACNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)CCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Bis(4-hydroxyphenyl)heptan-3-one | |
CAS RN |
130233-83-9 | |
| Record name | 130233-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
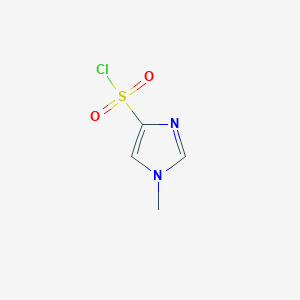
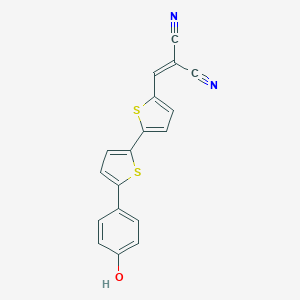

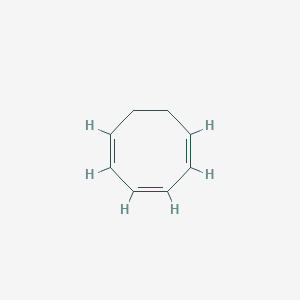
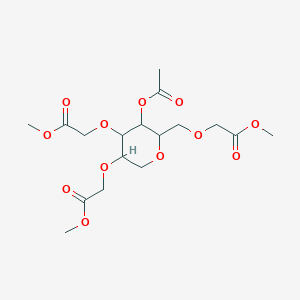
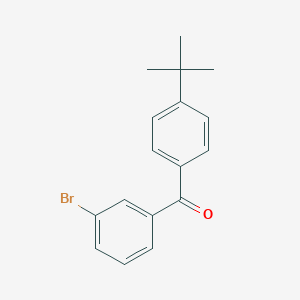

![(2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B161216.png)

